molecular formula Os2U B15466677 Osmium;uranium CAS No. 57673-71-9

Osmium;uranium

Cat. No.: B15466677
CAS No.: 57673-71-9
M. Wt: 618.5 g/mol
InChI Key: ALTYLBSRQWSPSW-UHFFFAOYSA-N
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Description

Osmium;Uranium is a specialized material of significant interest in advanced geochemical and environmental research. The distinct isotopic systems of these elements serve as powerful tools for investigating Earth's history. The osmium isotope ratio ( 187 Os/ 188 Os) is a key tracer for detecting pulses of volcanic activity in the geological record, as it mixes unradiogenic mantle-derived Os with radiogenic continental Os . Concurrently, uranium isotope variations (δ 238 U) are a sensitive paleo-redox proxy, used to track the global extent of ocean anoxia . The combined application of these systems provides crucial insights into the complex feedback between large-scale volcanism, the global carbon cycle, and major climatic shifts . Osmium is the densest naturally occurring element, is highly durable, and is resistant to attack by most acids . Uranium is a dense, radioactive metal that exists in several isotopic forms, primarily 238 U, and is the major material from which nuclear fuel is made . This product is intended for use in analytical methods such as isotope dilution ICP-MS and should be handled with extreme care, as osmium compounds (like osmium tetroxide) can be volatile and extremely toxic . This material is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57673-71-9

Molecular Formula

Os2U

Molecular Weight

618.5 g/mol

IUPAC Name

osmium;uranium

InChI

InChI=1S/2Os.U

InChI Key

ALTYLBSRQWSPSW-UHFFFAOYSA-N

Canonical SMILES

[Os].[Os].[U]

Origin of Product

United States

Comparison with Similar Compounds

Oxidation States and Redox Behavior

Property Osmium Compounds Uranium Compounds
Common Oxidation States −II, 0, +II, +III, +IV, +VI, +VIII +III, +IV, +V, +VI
Key Compound OsO₄ (osmium tetroxide, +VIII) UO₂²⁺ (uranyl ion, +VI)
Redox Behavior Reduced to OsO₄²⁻ (osmate, +VI) or Os⁰ U(VI) reduced to U(IV) in anoxic environments
  • Osmium: OsO₄ is a strong oxidizer used in organic synthesis (e.g., dihydroxylation of alkenes). Microbial reduction converts OsO₄ to non-toxic Os⁰ .
  • Uranium : UO₂²⁺ is water-soluble and toxic; microbial reduction to U(IV) forms insoluble UO₂, mitigating environmental mobility .

Structural and Coordination Chemistry

  • Osmium : Forms stable half-sandwich complexes (e.g., Os(II)-arene) with phosphine or thiosemicarbazone ligands, showing selectivity in anticancer activity .
  • Uranium : Exhibits unique coordination geometry (e.g., uranyl’s linear O=U=O structure) and forms complexes with organic ligands like citrate .

Catalysis

Application Osmium Uranium
Historical Use Hydrogenation catalysts (steroid synthesis) Catalysts in Haber-Bosch process (replaced by iron)
Limitations Scarcity (global supply ~1 ton) Expensive, sensitive to moisture/oxygen
  • Both were replaced by iron-based catalysts due to cost and practicality, though Os remains niche in asymmetric catalysis .

Staining in Electron Microscopy

Role Osmium Uranium
Function Stains lipids and membranes (OsO₄) Enhances contrast of proteins/nucleic acids (uranyl acetate)
Combined Use OsO₄ + uranyl acetate improves membrane resolution
Regulatory Issues OsO₄ requires careful handling Uranium prohibited in some countries

Anticancer Activity

  • Osmium : Os(II)-arene complexes show higher cytotoxicity than Ru(II) analogues in specific cancer cell lines (e.g., ovarian cancer) .
  • Uranium: No direct anticancer use due to radioactivity; primarily studied for radiological toxicity .

Toxicity and Environmental Impact

Parameter Osmium Uranium
Acute Toxicity OsO₄ causes lung/kidney damage Chemotoxic and radiotoxic
Environmental Fate OsO₄ reduced to Os⁰ for safe disposal U(VI) migrates in water; U(IV) precipitates

Preparation Methods

Metallurgical Extraction and Refining

Osmium is primarily obtained as a byproduct of nickel and copper mining. During electrorefining, noble metals, including osmium, settle as anode mud alongside platinum-group metals. Separation involves a multi-step process:

  • Fusion with Sodium Peroxide : The anode mud is fused with Na₂O₂ at high temperatures, converting osmium to water-soluble osmates.
  • Distillation of Osmium Tetroxide : Acidification of osmates yields volatile osmium tetroxide (OsO₄), which is distilled and reduced with hydrogen to produce metallic osmium powder.

Table 1: Industrial Osmium Extraction Workflow

Step Reagents/Conditions Key Reaction
Fusion Na₂O₂, 700–900°C Os + 3Na₂O₂ → Na₂[OsO₄] + 2Na₂O
Acidification HCl, H₂SO₄ Na₂[OsO₄] + 2H⁺ → OsO₄↑ + 2Na⁺ + H₂O
Reduction H₂ gas, 300–400°C OsO₄ + 4H₂ → Os + 4H₂O

Chemical Synthesis of Osmium Tetroxide

Osmium tetroxide, a cornerstone compound in organic oxidation reactions, is synthesized via direct oxidation of osmium metal:
$$ 2\text{Os} + 7\text{O}2 \rightarrow 2\text{OsO}4 $$
This exothermic reaction occurs at ambient temperatures, necessitating controlled environments to mitigate OsO₄’s toxicity. Alternative routes involve oxidizing osmium sulfides with nitric acid, though yields are lower due to competing side reactions.

Osmium Nanoparticle Synthesis

Recent advances focus on osmium nanoparticles for catalysis and sensing. A representative method involves reducing osmium tetroxide with sodium borohydride in the presence of stabilizing agents:

  • Reduction in Aqueous Media :
    $$ \text{OsO}4 + 8\text{NaBH}4 + 16\text{H}2\text{O} \rightarrow \text{Os}^0 + 8\text{NaOH} + 8\text{B(OH)}3 + 10\text{H}_2 $$
    Polyvinylpyrrolidone (PVP) or heparin stabilizes nanoparticles, yielding 1–3 nm particles.
  • Shape-Controlled Synthesis : DNA templates direct the growth of osmium nanorods, enhancing surface area for hydrogenation reactions.

Preparation Methods of Uranium Compounds

Combustion Synthesis of Uranium Dioxide

Uranium dioxide (UO₂), the primary nuclear fuel, is synthesized via a glycine-nitrate combustion process:

  • Precursor Preparation : Uranyl nitrate (UO₂(NO₃)₂) and glycine are mixed in stoichiometric ratios.
  • Exothermic Reaction : Ignition at 670 K produces UO₂.₁₂, a hyperstoichiometric oxide critical for fuel performance.

Table 2: Combustion Synthesis Parameters for UO₂.₁₂

Parameter Value Impact on Morphology
Fuel/Oxidizer Ratio 1:1 (glycine:uranyl nitrate) Controls reaction temperature
Annealing Temperature 670 K Determines oxygen stoichiometry
Cooling Rate 10 K/min Prevents phase segregation

Synthesis of Uranium Nitride Complexes

Low-valent uranium species, such as U(III) nitrides, are synthesized via photochemical activation:

  • Azide Photolysis : UV irradiation of uranium azide complexes (e.g., [U(N₃)₃(THF)₄]) cleaves N₃⁻ ligands, yielding terminal nitride species.
  • Reductive Amination : UCl₃ reacts with lithium hexamethyldisilazide (LiHMDS) to form U(NR₂)₃ complexes, precursors to nitride clusters.

Comparative Analysis of Preparation Techniques

Table 3: Osmium vs. Uranium Synthesis Challenges

Aspect Osmium Uranium
Toxicity OsO₄ vapor requires sealed systems Radioactivity mandates shielding
Oxidation Control Avoid over-oxidation to OsO₄ Stabilize U(IV) to prevent U(VI)
Nanoparticle Stability Surfactants prevent agglomeration Carbon coating inhibits oxidation

Q & A

Q. What are the critical safety protocols for handling osmium and uranium in laboratory settings?

Osmium poses risks primarily due to its tetroxide (OsO₄), a volatile and toxic compound that requires strict ventilation, sealed gloveboxes, and personal protective equipment (PPE) such as respirators and nitrile gloves . Uranium, particularly in powdered or soluble forms, demands radiation shielding and contamination monitoring, with protocols aligned with NRC guidelines for alpha-emitting isotopes . Methodological best practices include using secondary containment for OsO₄ solutions and employing gamma spectrometry for uranium exposure assessments in biological samples .

Q. How do researchers mitigate oxidation of osmium during experimental procedures?

Osmium’s oxidation to OsO₄ can be minimized by conducting reactions under inert atmospheres (e.g., argon or nitrogen) and using stabilizing agents like thiourea or ethanol. For electron microscopy, buffered osmium tetroxide solutions (pH 7.3–7.5) reduce acidification-induced artifacts, as demonstrated by Palade’s fixation method . Pre-treatment with reducing agents (e.g., sodium borohydride) is recommended for metallurgical studies involving osmium alloys .

Q. What analytical techniques are foundational for quantifying uranium in environmental samples?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and alpha spectroscopy are standard for uranium quantification. ICP-MS achieves detection limits of 0.1 ppb for isotopic analysis, while alpha spectroscopy distinguishes between uranium isotopes (e.g., ²³⁴U, ²³⁵U, ²³⁸U) in contaminated soils . Sample preparation often involves acid digestion (HNO₃/HF) followed by ion-exchange chromatography to isolate uranium from matrix interferences .

Advanced Research Questions

Q. How can osmium isotopes (e.g., ¹⁸⁷Os/¹⁸⁸Os) be utilized to trace anthropogenic pollution sources?

Osmium isotope ratios act as geochemical tracers due to their distinct crustal vs. mantle signatures. Neutron activation analysis (NAA) or multi-collector ICP-MS (MC-ICP-MS) are employed to measure isotopic ratios in environmental samples. For example, Re-Os dating of molybdenite in mining waste can identify contamination pathways, with procedural blanks critical to avoid interference from atmospheric Os . Recent studies have coupled Os isotopes with lead (Pb) ratios to differentiate between industrial and natural uranium ore deposits .

Q. What experimental designs address discrepancies in uranium’s toxicological data across in vitro and in vivo models?

Conflicting data on uranium nephrotoxicity often arise from differences in speciation (e.g., uranyl nitrate vs. uranium tetrafluoride) and bioavailability. Advanced studies use:

  • Chelation-controlled assays to stabilize uranium oxidation states.
  • Synchrotron X-ray absorption spectroscopy (XAS) to map uranium speciation in tissues .
  • Cohort stratification by exposure biomarkers (e.g., urinary uranium levels adjusted for creatinine) to improve epidemiological study accuracy .

Q. What mechanistic insights explain osmium’s catalytic activity in dehydrogenation reactions?

Osmium-polyhydride complexes catalyze formic acid dehydrogenation via a cycle involving κ¹-O-formate and κ¹-H-formate intermediates. Kinetic and DFT studies reveal that H₂ dissociation from Os(IV)-H species is rate-determining. Acidic conditions stabilize the Os(IV) intermediate, while steric effects from ligands (e.g., PPh₃) modulate turnover frequencies. Isotopic labeling (e.g., D₂O) and in-situ XAS validate proposed mechanisms .

Q. How do osmium-uranium alloy phase diagrams inform nuclear material design?

Uranium-osmium alloys exhibit limited solid solubility (<5 at.% Os) due to lattice mismatch. High-temperature XRD and differential thermal analysis (DTA) map phase transitions, revealing metastable γ-U phases stabilized by Os doping. Neutron diffraction is critical for resolving oxygen interstitial effects in U-Os-O systems . These data guide fuel rod cladding designs to enhance radiation resistance.

Methodological Challenges and Solutions

Q. How to reconcile contradictory data on uranium’s redox behavior in aqueous systems?

Discrepancies arise from pH-dependent speciation (U⁴⁺ vs. UO₂²⁺) and ligand competition (e.g., carbonate vs. phosphate). Controlled-potential electrolysis coupled with Raman spectroscopy isolates reduction pathways. For example, UO₂²⁺ → U⁴⁺ reduction at pH < 3 is reversible, but irreversibility at pH > 5 is linked to U(OH)₄ precipitation .

Q. What advanced imaging techniques resolve osmium’s role in subcellular structures?

Cryo-electron microscopy (cryo-EM) with OsO₄ post-staining enhances contrast for mitochondrial ultrastructure studies. Energy-filtered TEM (EFTEM) maps osmium distribution in stained tissues, distinguishing Os deposits from calcium or iron . Artifact mitigation requires fixation duration optimization (≤2 hrs for OsO₄) .

Q. How to optimize neutron activation analysis (NAA) for osmium in uranium-rich matrices?

Uranium’s high neutron cross-section interferes with ¹⁹¹Os detection. Solutions include:

  • Pre-irradiation separation via solvent extraction (e.g., OsO₄ in CCl₄).
  • Epithermal NAA to suppress ²³⁸U activation.
  • Gamma-ray spectrometry with high-purity germanium (HPGe) detectors to resolve overlapping peaks .

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